5-[(benzyloxy)carbamoyl]pentanoic acid

Catalog No.
S2780475
CAS No.
1476036-04-0
M.F
C13H17NO4
M. Wt
251.282
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(benzyloxy)carbamoyl]pentanoic acid

CAS Number

1476036-04-0

Product Name

5-[(benzyloxy)carbamoyl]pentanoic acid

IUPAC Name

6-oxo-6-(phenylmethoxyamino)hexanoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.282

InChI

InChI=1S/C13H17NO4/c15-12(8-4-5-9-13(16)17)14-18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)(H,16,17)

InChI Key

COXWDARUJZKNSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CONC(=O)CCCCC(=O)O

Solubility

not available

5-[(benzyloxy)carbamoyl]pentanoic acid is a compound characterized by its unique structure, which includes a benzyloxy group and a carbamoyl group attached to a pentanoic acid backbone. Its molecular formula is C₁₃H₁₇N₁O₄, and it has a molecular weight of approximately 251.28 g/mol. This compound is notable for its potential applications in pharmaceutical chemistry, particularly in the development of bioactive molecules.

  • Wear gloves and eye protection.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to proper chemical waste disposal procedures.

The chemical reactivity of 5-[(benzyloxy)carbamoyl]pentanoic acid can be explored through various synthetic pathways. Notably, it can undergo hydrolysis to yield the corresponding amine and carboxylic acid under acidic or basic conditions. Additionally, it can participate in acylation reactions, where the carbamoyl group can be substituted or modified to create derivatives with altered biological activities. The compound can also react with nucleophiles due to the electrophilic nature of the carbonyl carbon in the carbamoyl group.

Several synthesis routes for 5-[(benzyloxy)carbamoyl]pentanoic acid have been documented. A common method involves the reaction of benzyloxycarbonyl chloride with pentanoic acid in the presence of a base such as triethylamine. Alternative methods may include:

  • Direct amide formation: Reacting pentanoic acid with benzyloxyamine under coupling conditions (e.g., using EDC or DCC as coupling agents).
  • Carbamoylation: Utilizing isocyanates or carbamates to introduce the carbamoyl group onto the pentanoic acid backbone.

These methods allow for the efficient production of this compound with high yields.

5-[(benzyloxy)carbamoyl]pentanoic acid has potential applications in medicinal chemistry as a precursor for developing pharmaceuticals targeting inflammatory diseases and cancer. Its structural features make it suitable for modification into more complex molecules that could exhibit enhanced biological activities. Additionally, it may serve as an intermediate in synthesizing other bioactive compounds.

Interaction studies involving 5-[(benzyloxy)carbamoyl]pentanoic acid are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies on similar compounds suggest they may interact with various biological targets, including enzymes involved in metabolic pathways. Investigating these interactions through techniques such as molecular docking and enzyme inhibition assays could provide insights into its therapeutic potential.

Several compounds share structural similarities with 5-[(benzyloxy)carbamoyl]pentanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(Carbamoylamino)pentanoic acidContains a simple carbamoyl groupLacks the benzyloxy substituent
5-(Phenylmethoxycarbonyl)pentanoic acidContains a phenylmethoxy groupMay exhibit different biological activity
4-(Benzyloxy)phenylacetic acidFeatures a benzyloxy group on a phenylacetic backboneUsed primarily in anti-inflammatory research

These compounds highlight the uniqueness of 5-[(benzyloxy)carbamoyl]pentanoic acid through its specific combination of functional groups that may influence its biological activity and pharmacological profile.

XLogP3

1.2

Dates

Modify: 2024-04-14

Explore Compound Types